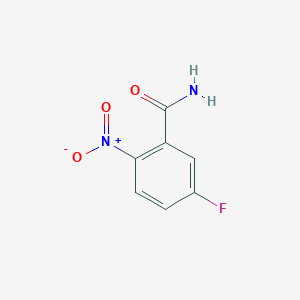

5-Fluoro-2-nitrobenzamide

Description

5-Fluoro-2-nitrobenzamide is a fluorinated aromatic benzamide derivative characterized by a nitro group at the 2-position and a fluorine atom at the 5-position of the benzene ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to the electron-withdrawing effects of the nitro group and the electronegativity of fluorine, which synergistically influence its reactivity and biological activity. It is commercially available through suppliers like CymitQuimica, with pricing tiers ranging from €28.00 for 1g to €728.00 for 100g . Its structural features make it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and bioactive molecules.

Properties

IUPAC Name |

5-fluoro-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAHHCYZKNNOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595411 | |

| Record name | 5-Fluoro-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77206-97-4 | |

| Record name | 5-Fluoro-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of 5-Fluorobenzamide

The most common synthetic route to 5-Fluoro-2-nitrobenzamide involves the nitration of 5-fluorobenzamide. This reaction typically uses a nitrating mixture of concentrated nitric acid and sulfuric acid under carefully controlled low temperatures to avoid side reactions and decomposition.

- Reaction conditions:

- Nitrating agents: Concentrated nitric acid and sulfuric acid mixture

- Temperature: Maintained at low temperatures (0 to 35°C) to control the exothermic reaction

- Reaction medium: Anhydrous or concentrated acid medium to ensure high selectivity

- Isolation: The reaction mixture is poured into ice-cold water to precipitate the product, which is then filtered and washed to remove residual acids.

This method is well-documented for its efficiency and selectivity in introducing the nitro group at the 2-position relative to the fluorine substituent on the benzamide ring.

Nitration of 3-Fluorobenzoic Acid to 5-Fluoro-2-nitrobenzoic Acid (Precursor to Benzamide)

An alternative approach involves first preparing 5-fluoro-2-nitrobenzoic acid by nitration of 3-fluorobenzoic acid, which can then be converted to the corresponding benzamide.

- Key process parameters from patents:

- Nitration is carried out in 100% sulfuric acid or a mixture of sulfuric and nitric acids with nitric acid content between 20-90% by weight.

- Temperature range: -10 to +35°C to optimize yield and minimize side products.

- Molar ratio of nitric acid to 3-fluorobenzoic acid: 1 to 1.5 mol/mol.

- After reaction completion, the mixture is poured into 7.5 to 15 parts by weight of water per part of 3-fluorobenzoic acid to precipitate the product.

- Filtration and washing are performed at 10 to 50°C with multistage washing using 5 to 10 parts by weight of water per part of 3-fluorobenzoic acid.

- Washing water can be recycled to improve process sustainability.

This process yields 5-fluoro-2-nitrobenzoic acid with high purity and low contamination by isomers such as 3-fluoro-2-nitrobenzoic acid (<0.4% by weight).

Conversion of 5-Fluoro-2-nitrobenzoic Acid to this compound

Once 5-fluoro-2-nitrobenzoic acid is obtained, it can be converted to this compound via amidation reactions.

- Amidation method:

- Activation of the carboxylic acid group using coupling reagents such as O-(1H-benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU).

- Reaction with ammonia or amines in an organic solvent like dichloromethane at room temperature.

- Typical reaction time: 8 hours with stirring.

- Workup involves quenching with saturated potassium bisulfate solution, extraction with ethyl acetate, washing with brine, drying over magnesium sulfate, and purification by silica gel chromatography.

This method provides high yields of the benzamide derivative with good purity and is suitable for laboratory and industrial scale synthesis.

Alternative Synthetic Routes and Industrial Considerations

Continuous-Flow Nitration

Industrial production can employ continuous-flow reactors for the nitration step, offering advantages such as:

- Enhanced control over reaction temperature and mixing

- Improved safety due to smaller reaction volumes at any time

- Higher efficiency and scalability compared to batch processes

Summary Table of Preparation Methods

| Step | Starting Material | Reagents & Conditions | Key Parameters | Product | Notes |

|---|---|---|---|---|---|

| 1 | 5-Fluorobenzamide | Nitration with HNO3/H2SO4 | Temp: 0–35°C; Acid mixture; Controlled addition | This compound | Direct nitration; requires temperature control |

| 2 | 3-Fluorobenzoic acid | Nitration with HNO3/H2SO4 (anhydrous) | Temp: -10 to +35°C; Molar ratio HNO3:acid = 1–1.5; Water quench 7.5–15 parts | 5-Fluoro-2-nitrobenzoic acid | High purity; low isomer contamination |

| 3 | 5-Fluoro-2-nitrobenzoic acid | Amidation with NH3 + HBTU in CH2Cl2 | Room temp, 8 h; Workup with KHSO4, extraction, chromatography | This compound | High yield; suitable for scale-up |

| 4 | 2,4-Difluoronitrobenzene | Nucleophilic substitution with NH3 | 0–10°C, followed by heating to 90–95°C | 5-Fluoro-2-nitroaniline (intermediate) | Alternative route for related compounds |

Research Findings and Process Optimization

Selectivity and Yield: The nitration step is highly sensitive to temperature and acid composition. Maintaining low temperatures and using anhydrous conditions improves selectivity for the 2-nitro position and reduces side products.

Purification: Multistage washing and controlled filtration temperatures enhance product purity and recovery.

Industrial Viability: Continuous-flow nitration and amidation using coupling reagents like HBTU are preferred for industrial scale due to better control, safety, and efficiency.

Environmental Considerations: Recycling washing water and minimizing excess nitrating agents reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Reduction: 5-Fluoro-2-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-nitrobenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly as intermediates in drug synthesis.

Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-nitrobenzamide depends on its specific application

Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in metabolic pathways.

Receptor Binding: It can bind to specific receptors, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Table 1: Substituent Impact on Chemical Properties

Key Observations :

- The nitro group in this compound enhances electrophilic aromatic substitution reactivity, making it a superior intermediate compared to amino or acetoxy analogs .

- Fluorine at C5 increases metabolic stability and electronegativity, contrasting with chlorine analogs that prioritize lipophilicity .

Key Observations :

- Nitrobenzoic acid derivatives (e.g., 4-bromo-2-fluoro-5-nitrobenzoic acid) exhibit stronger anticancer activity than benzamides, likely due to improved cellular uptake from the carboxylic acid group .

- The absence of a nitro group in 5-Fluoro-2-aminobenzamide reduces antimicrobial potency but improves specificity for intracellular targets .

Electronic and Steric Effects

The ortho-nitro and para-fluoro arrangement in this compound creates a polarized aromatic ring, favoring nucleophilic attacks at the nitro-bearing carbon. This contrasts with meta-substituted analogs (e.g., 3,5-dimethyl-4-nitrofluorobenzene), where steric hindrance from methyl groups slows reactivity . Additionally, electron-donating groups (e.g., methyl) in similar compounds reduce electrophilicity, whereas electron-withdrawing groups (e.g., -CF₃) enhance it .

Biological Activity

5-Fluoro-2-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a nitro group attached to a benzamide structure. Its molecular formula is , with a molecular weight of approximately 172.13 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes:

- Phosphodiesterase Inhibition : Similar compounds have been shown to inhibit phosphodiesterases (PDEs), which play a critical role in regulating cyclic nucleotide levels within cells. Inhibition of PDEs can lead to increased levels of cyclic guanosine monophosphate (cGMP), affecting various physiological processes such as smooth muscle relaxation and neuronal signaling .

- Antimycobacterial Activity : Research indicates that this compound exhibits antimycobacterial properties, specifically against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies suggest that the nitro substituent is crucial for its activity against this pathogen .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

| Activity | Mechanism | Reference |

|---|---|---|

| Phosphodiesterase Inhibition | Increases cGMP levels | |

| Antimycobacterial Activity | Inhibits M. tuberculosis growth | |

| Cytotoxicity Assessment | Non-cytotoxic against MRC-5 fibroblasts |

Case Studies

- Antimycobacterial Efficacy : A study evaluated the efficacy of this compound against M. tuberculosis. The compound demonstrated moderate inhibitory activity, with a minimum inhibitory concentration (MIC) significantly lower than that of traditional treatments like isoniazid, indicating its potential as an alternative therapeutic agent .

- Pharmacological Profiling : Another investigation focused on the pharmacological profiling of various analogs of this compound, revealing that modifications to the nitro group could enhance or diminish biological activity. This highlights the importance of structural optimization in drug development.

Structure-Activity Relationship (SAR)

The SAR studies indicate that both the fluorine and nitro groups are essential for maintaining the compound's biological activity. Variations in these groups can lead to significant changes in potency and selectivity:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity, potentially improving membrane permeability and bioavailability.

- Nitro Group Role : The nitro group is crucial for the compound's interaction with target enzymes, particularly in antimicrobial applications.

Q & A

Q. What are the common laboratory synthesis routes for 5-Fluoro-2-nitrobenzamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves nitration or functional group interconversion. For example, oxidation of hydroxyl groups in precursors like 5-fluoro-2-hydroxybenzamide using potassium permanganate (KMnO₄) under controlled temperatures (60–80°C) can yield nitro derivatives . Reduction of the nitro group to an amine, using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂), requires inert solvents (e.g., THF) and monitoring via TLC or HPLC to prevent over-reduction . Optimization focuses on solvent choice (polar aprotic solvents enhance nitro stability), temperature control, and catalyst loading.

Q. Which spectroscopic and analytical methods are employed to characterize this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR identifies fluorine substituent effects (δ ~ -110 ppm for meta-fluorine). ¹H NMR resolves aromatic protons (J coupling constants reveal substitution patterns) .

- IR : Stretching frequencies for NO₂ (~1520 cm⁻¹) and amide C=O (~1680 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Advanced Research Questions

Q. How can the selective reduction of the nitro group in this compound be achieved without affecting the amide or fluorine substituents?

- Methodological Answer : Catalytic hydrogenation (H₂, 1–3 atm) with Pd/C or Raney Ni in ethanol at 25–40°C selectively reduces nitro to amine. Additives like ammonium formate or acetic acid enhance selectivity by stabilizing intermediates . Competitive reactions (e.g., dehalogenation) are minimized by avoiding high pressures (>5 atm) and acidic conditions. Kinetic studies using in situ FTIR or Raman spectroscopy monitor nitro group conversion .

Q. What role does the fluorine substituent play in modulating the electronic and steric properties of this compound?

- Methodological Answer : The fluorine atom’s strong electron-withdrawing effect (-I) polarizes the aromatic ring, increasing electrophilicity at the nitro group’s para position. This enhances reactivity in nucleophilic aromatic substitution (e.g., amination). Steric effects are minimal due to fluorine’s small atomic radius, but its ortho/para-directing nature influences regioselectivity in further functionalization. Computational studies (DFT) quantify charge distribution and frontier molecular orbitals to predict reaction sites .

Q. How does this compound interact with biological targets, such as enzymes involved in metabolic disorders?

- Methodological Answer : The compound acts as an enzyme inhibitor by mimicking natural substrates. For example, in dehydrogenase studies, the nitro group forms hydrogen bonds with catalytic residues, while the fluorine enhances binding via hydrophobic interactions. Kinetic assays (e.g., Michaelis-Menten plots) and X-ray co-crystallography reveal competitive inhibition mechanisms. Dose-response curves (IC₅₀) and molecular docking (AutoDock/Vina) validate target specificity .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : The compound degrades in strong acids (pH < 2) via nitro group protonation, forming reactive intermediates. In alkaline conditions (pH > 10), hydrolysis of the amide bond occurs. Buffered solutions (pH 5–7) at 4°C maximize stability .

- Thermal Stability : Thermal gravimetric analysis (TGA) shows decomposition above 150°C. Accelerated stability studies (40°C/75% RH) over 4 weeks assess shelf life, with HPLC monitoring degradation products .

Q. How do structural analogs of this compound compare in terms of reactivity and bioactivity?

- Methodological Answer : Analog studies (e.g., chloro or methoxy substitutions) reveal that electron-withdrawing groups (e.g., -NO₂, -F) enhance electrophilicity, while electron-donating groups (e.g., -OCH₃) reduce reactivity. Comparative bioassays (e.g., enzyme inhibition IC₅₀) show fluorine’s unique role in improving membrane permeability. Structure-activity relationship (SAR) models quantify substituent effects using Hammett σ constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.